N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide
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Overview
Description
The compound “N-(benzo[b]thiophen-5-yl)-2-(phenylthio)acetamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . This structure is ubiquitous in biologically and pharmaceutically important compounds .
Synthesis Analysis
The synthesis of benzothiophene-based molecules has been a subject of great interest and has been actively pursued in recent years . The synthesis often involves transition metal-catalyzed reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. Benzothiophenes, for example, are known to participate in various transition metal-catalyzed reactions .properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c18-16(11-20-14-4-2-1-3-5-14)17-13-6-7-15-12(10-13)8-9-19-15/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARHYIRRSLXXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329072 |
Source
|
Record name | N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |
CAS RN |
895484-91-0 |
Source
|
Record name | N-(1-benzothiophen-5-yl)-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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